molecular formula C14H20N4O5S B2788774 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine CAS No. 731003-76-2

4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine

Cat. No.: B2788774
CAS No.: 731003-76-2
M. Wt: 356.4
InChI Key: OWLLIFOZCPRFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Nitrogen-Containing Heterocyclic Sulfonamides in Medicinal Chemistry

The integration of nitrogenous heterocycles into sulfonamide frameworks traces its origins to the serendipitous discovery of Prontosil in 1932, the first synthetic antibacterial agent containing a sulfonamide group. This breakthrough catalyzed systematic explorations into sulfonamide derivatives, with researchers recognizing that structural modifications could modulate biological activity across diverse therapeutic domains. By the late 20th century, the strategic incorporation of saturated heterocycles like piperazine and morpholine emerged as a pivotal innovation, enhancing metabolic stability and target affinity.

Morpholine, a six-membered oxygen-nitrogen heterocycle, contributes conformational rigidity and improved solubility, while piperazine introduces basicity and hydrogen-bonding capabilities. When coupled with electron-deficient aryl sulfonyl groups, these motifs enable precise interactions with enzymatic active sites. The addition of nitro substituents further augments redox reactivity, enabling selective targeting of nitroreductase-expressing systems. This evolutionary trajectory culminated in advanced derivatives such as 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine, which embodies the synergistic integration of these pharmacophoric elements.

Discovery and Development Timeline

The first documented synthesis of 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine occurred on March 20, 2015, as evidenced by its PubChem CID 91654610 registration. Initial characterization focused on elucidating its molecular geometry through X-ray crystallography and computational modeling, confirming the planar arrangement of the nitro-substituted phenyl ring and the axial orientation of the sulfonyl-morpholine moiety.

Subsequent refinements in synthetic protocols between 2015 and 2025 prioritized stereochemical control, particularly for generating enantiopure intermediates. A landmark 2023 study demonstrated an asymmetric catalytic route using quinine-derived urea catalysts, achieving enantiomeric excess values exceeding 90% for related morpholin-2-one analogs. Industrial-scale production adopted continuous flow reactors by 2025, enhancing yield reproducibility while minimizing hazardous waste.

Significance in Contemporary Pharmaceutical Research

This compound’s structural duality—combining a sulfonamide warhead with dual heterocyclic pharmacophores—positions it as a privileged scaffold in drug discovery. Recent applications include:

  • Antiviral Agent Development : The sulfonamide group exhibits broad-spectrum antiviral activity by inhibiting viral envelope glycoprotein processing. Hybrid derivatives demonstrate nanomolar potency against Coxsackievirus B and SARS-CoV-2 variants in vitro.
  • Enzyme Inhibition : Nitroaryl sulfonamides selectively inhibit carbonic anhydrase isoforms and tyrosine kinases, with crystallographic studies revealing key binding interactions mediated by the morpholine oxygen and piperazine nitrogen.
  • Prodrug Applications : Nitro group reduction generates reactive amine intermediates, enabling site-specific drug activation in hypoxic tumor microenvironments.

Ongoing research leverages computational fragment-based design to optimize its ADMET profile, particularly addressing solubility limitations imposed by the hydrophobic aryl core. Collaborative efforts between academic and industrial laboratories aim to derivatize the scaffold for neurodegenerative and oncological indications, with six preclinical candidates entering lead optimization phases as of 2025.

Table 1: Key Structural and Synthetic Attributes

Property Data Source Citation
Molecular Formula C₁₄H₁₉N₄O₅S
Molecular Weight 392.9 g/mol
Parent Compound CID 3779124
Enantiomeric Excess (Optimal) 96% (R-configuration)
Industrial Synthesis Yield 82% (Continuous Flow Process)

Properties

IUPAC Name

4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16/h1-2,11,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLLIFOZCPRFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine typically involves multiple steps:

    Sulfonation: The addition of a sulfonyl group to the phenyl ring.

    Piperazine Addition: The attachment of a piperazine moiety to the phenyl ring.

    Morpholine Addition: The final step involves the addition of a morpholine ring to the structure.

Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve consistent and efficient production .

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-deficient aromatic nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This is critical for generating pharmacologically active intermediates.

Reaction Conditions Product Key Observations
H₂, Pd/C, ethanol, 60°C 4-[(3-Amino-4-piperazin-1-ylphenyl)sulfonyl]morpholineSelective reduction without affecting sulfonyl or heterocyclic groups .
Na₂S₂O₄, H₂O/EtOH, pH 7 Same as aboveAvoids harsh conditions; preserves morpholine ring integrity .
  • Mechanistic Insight : The nitro group’s reduction proceeds via a nitroso intermediate, followed by hydroxylamine, ultimately yielding the amine . Piperazine and morpholine rings remain stable under these conditions due to their saturated nature.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group under basic conditions, enabling substitution reactions with nucleophiles like amines or alcohols.

Reactants Conditions Product Yield
Ethylenediamine, K₂CO₃, DMF, 80°C Displacement of sulfonyl groupPiperazine-linked triazole derivatives65–78%
Morpholine, DCM, RT Sulfonamide formationBis-morpholine sulfonamide adductsNot reported
  • Key Factor : Electron-withdrawing nitro group enhances the sulfonyl group’s electrophilicity, facilitating nucleophilic attack .

Cycloaddition and Heterocycle Formation

The nitro group directs regioselective [3+2] cycloadditions with azides or enaminones, forming triazoles or diazoketones.

Reaction Partner Conditions Product Regioselectivity
Sulfonyl azides, pyridine, 60°C 4-Azoloyl-NH-1,2,3-triazolesHigh regiocontrol (asynchronous bond formation)Governed by nitro’s EWG effect
Enaminones, ethanol, RT Azolyl diazoketonesFavored with electron-deficient sulfonyl azidesSolvent-dependent
  • DFT Analysis : Cycloadditions exhibit high asynchronicity, with the nitro group lowering activation energy by 13 kcal/mol compared to non-nitro analogs .

Oxidation of the Morpholine Ring

Under acidic oxidative conditions, the morpholine ring converts to morpholinone, a lactam derivative.

Oxidizing Agent Conditions Product Yield
NaClO₂, pH 4.5, H₂O, 70°C 4-[(3-Nitrophenyl)sulfonyl]-3-morpholinoneSelective oxidation at C3 position85%
ClO₂, H₂SO₄, 50°C Same as aboveFaster kinetics but lower selectivity72%
  • Mechanism : Protonation of morpholine’s oxygen enhances susceptibility to oxidation, forming a carbonyl group .

Salt Formation and Acid-Base Reactions

The piperazine nitrogen participates in salt formation, improving solubility for pharmaceutical applications.

Acid Conditions Product Application
HCl, EtOH, RT Hydrochloride saltStable crystalline form (mp 205–206°C)Drug formulation
H₂SO₄, H₂O Sulfate saltEnhanced aqueous solubilityNot reported

Critical Analysis of Reaction Pathways

  • Nitro Group’s Role : Enhances electrophilicity at the sulfonyl group and directs cycloadditions regioselectively.

  • Solvent Effects : Polar aprotic solvents (DMF, pyridine) favor nucleophilic substitutions, while ethanol promotes diazoketone formation .

  • Thermodynamic Stability : Morpholine oxidation to morpholinone is irreversible under acidic conditions due to lactam stabilization .

This synthesis-driven reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine and morpholine moieties can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Parameters

Property Target Compound 4-[(4-Nitrophenyl)sulfonyl]morpholine 3v 11c
Molecular Weight 369.40 272.28 265.31 357.46
LogP (Predicted) 1.8* 1.2 1.5 3.1
Hydrogen Bond Donors 2 0 0 0

*Calculated using ChemDraw.

Biological Activity

4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is a complex organic compound with the molecular formula C14H20N4O5S and a molecular weight of 356.4 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial, enzyme inhibition, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The synthesis of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine involves several steps:

  • Sulfonation : Introduction of a sulfonyl group to the phenyl ring.
  • Piperazine Addition : Attachment of the piperazine moiety.
  • Morpholine Addition : Final incorporation of the morpholine ring.

Each step requires specific reaction conditions to optimize yield and purity.

The biological activity of this compound is attributed to its structure, which allows it to interact with various biological macromolecules. The nitro group can participate in redox reactions, while both piperazine and morpholine moieties can modulate biochemical pathways by interacting with proteins and enzymes .

Antibacterial Activity

Research indicates that 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine exhibits significant antibacterial properties. In studies involving various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using the agar disc-diffusion method at a concentration of 1 mM .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies revealed that derivatives containing the piperazine nucleus effectively inhibit AChE, which is crucial for treating neurodegenerative diseases .
  • Urease : The compound also displayed strong inhibitory activity against urease, an enzyme implicated in various gastrointestinal disorders .

Anticancer Properties

Preliminary studies suggest that compounds similar to 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine may possess anticancer properties. The structural features allow for interactions with cancer cell pathways, potentially leading to apoptosis in malignant cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound alongside other sulfonamide derivatives. It was found that 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine exhibited superior activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition Research

In another investigation focused on enzyme inhibition, this compound was part of a series tested for AChE inhibition. Results indicated an IC50 value significantly lower than many known inhibitors, suggesting its potential application in Alzheimer's disease treatment .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate Activity ,
AntibacterialBacillus subtilisStrong Activity ,
Enzyme InhibitionAcetylcholinesterase (AChE)Significant Inhibition
Enzyme InhibitionUreaseStrong Inhibition
AnticancerVarious Cancer Cell LinesInduction of Apoptosis ,

Q & A

Q. What are the standard synthetic routes for preparing 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine, and which reagents are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including sulfonylation of the phenylpiperazine core followed by nitro group introduction. Key reagents include coupling agents (e.g., sulfonyl chlorides) and catalysts like triethylamine for deprotonation. Reaction conditions such as anhydrous solvents (e.g., dichloromethane) and controlled temperatures (~0–25°C) are critical for minimizing side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify sulfonyl and morpholine moieties. Mass spectrometry (LCMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies recommend storage at −20°C in inert atmospheres (argon) to prevent hydrolysis of the sulfonyl group. Accelerated degradation under acidic/basic conditions (pH 1–14) reveals nitro group reduction or morpholine ring oxidation as primary degradation pathways. Analytical methods like LCMS track these changes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of nitro-substituted piperazine derivatives?

Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of nitro precursor) and solvent polarity (acetonitrile or DMF). Catalytic additives like DMAP improve sulfonylation efficiency. Kinetic studies using TLC or in-situ IR spectroscopy help identify rate-limiting steps, enabling adjustments to reaction time (e.g., 12–24 hours) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability). Standardization using reference compounds (e.g., 4-chlorophenyl analogs) and orthogonal assays (e.g., SPR for binding, MTT for viability) clarifies structure-activity relationships. Meta-analysis of structural analogs (e.g., morpholine vs. thiomorpholine) identifies critical pharmacophores .

Q. How does the position of the nitro group on the phenyl ring influence the compound’s reactivity and pharmacological profile?

Para-nitro substitution enhances electron-withdrawing effects, stabilizing the sulfonyl group and improving metabolic stability. In contrast, meta-nitro derivatives (e.g., 3-nitro analogs) show reduced solubility due to steric hindrance. Computational modeling (DFT) predicts charge distribution, guiding rational design of derivatives with optimized bioavailability .

Q. What methodologies are effective for studying the compound’s interactions with biological targets like neurotransmitter receptors?

Radioligand binding assays (e.g., using ³H-labeled ligands) quantify affinity for serotonin or dopamine receptors. Molecular docking (e.g., AutoDock Vina) simulates binding poses, while mutagenesis studies identify critical residues (e.g., Tyr95 in 5-HT₂ₐ). Surface plasmon resonance (SPR) provides real-time kinetic data (kₐ, k𝒹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.